molecular formula C24H21N5O3S B2701329 N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1114613-95-4

N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2701329
CAS No.: 1114613-95-4
M. Wt: 459.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. This structure is functionalized with a phenethyl group at position 4, a thioacetamide linker at position 1, and a furan-2-ylmethyl substituent on the acetamide moiety. Its synthesis likely involves coupling reactions between triazoloquinazoline thiol intermediates and activated acetamide derivatives, as evidenced by analogous procedures in related compounds .

The thioacetamide bridge introduces conformational flexibility and sulfur-based reactivity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c30-21(25-15-18-9-6-14-32-18)16-33-24-27-26-23-28(13-12-17-7-2-1-3-8-17)22(31)19-10-4-5-11-20(19)29(23)24/h1-11,14H,12-13,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWPGFWGILBDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview.

The compound can be described by the following structural formula:

C22H21N5O4S\text{C}_{22}\text{H}_{21}\text{N}_{5}\text{O}_{4}\text{S}

This structure is characterized by a furan ring and a triazoloquinazoline moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinazoline structures. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells . This suggests that the compound may exhibit selective cytotoxicity towards cancer cells.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer progression. For instance, compounds with similar structural motifs have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), which play critical roles in cell growth and survival . The presence of specific functional groups in the compound enhances its binding affinity to these targets.

Data Tables

Biological Activity Cell Line IC50 Value (μM) Reference
AnticancerHCT-116 (Colon)6.2
AnticancerT47D (Breast)27.3
PI3K InhibitionVariousPotent

Case Studies

  • Study on PI3K Inhibitors : A series of furan derivatives were tested for their ability to inhibit PI3Kgamma. The most potent compound exhibited significant anti-inflammatory effects in a mouse model of acute peritonitis, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Screening : Another study evaluated various 1,2,4-triazole derivatives for their cytotoxicity against breast cancer cell lines using the MTT assay. Compounds with structural similarities to this compound showed varying degrees of activity, reinforcing the importance of structural features in determining biological efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties . The compound was evaluated for its efficacy against various cancer cell lines using standardized protocols such as those established by the National Cancer Institute (NCI).

Case Study: NCI Evaluation

In a comprehensive evaluation of the compound's anticancer activity:

  • Cell Lines Tested : Approximately sixty human tumor cell lines.
  • Methodology : A single-dose assay was employed to determine growth inhibition rates.
  • Results : The compound exhibited a mean growth inhibition (GI) value indicating significant cytotoxicity against several cancer types. For instance, it demonstrated a GI50 value of approximately 15.72 µM, suggesting it effectively inhibits cell proliferation in certain cancer cells .

Antimicrobial Properties

Apart from its anticancer potential, this compound also exhibits antimicrobial activity . The structural characteristics of the compound suggest that it may interact with microbial targets effectively.

Antimicrobial Studies

In vitro studies have shown that derivatives of quinazolinone compounds, which share structural similarities with N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide, demonstrate:

  • Significant Activity Against Bacteria : Compounds were screened against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml for certain analogues .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the pharmacological properties of this compound.

Key Structural Features

The presence of:

  • Furan Ring : Contributes to the compound's interaction with biological targets.
  • Thioacetamide Group : Enhances solubility and bioavailability.

These features are essential for maintaining the desired biological activity while minimizing toxicity.

Potential Research Areas

  • Optimization of Anticancer Efficacy : Further modifications could enhance selectivity and reduce side effects.
  • Exploration of Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
  • Broader Antimicrobial Spectrum Studies : Testing against a wider range of pathogens to establish a comprehensive antimicrobial profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Triazoloquinazoline Derivatives

Key analogs from Walid Fathal’s work () share the 4,5-dihydro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thioacetamide backbone but differ in substituents (Table 1).

Table 1: Structural and Physical Properties of Triazoloquinazoline Derivatives
Compound ID Substituents on Acetamide/Hydrazide Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound Phenethyl, furan-2-ylmethyl ~521.6* Not reported Not reported
11e 4-methylpentanehydrazide, furan-2-ylmethylene 495.6 230–231 IR: 1682 cm⁻¹ (C=O), 1H NMR δ 11.37 (NH)
11f 4-(methylthio)butanehydrazide 513.6 252–253 IR: 1675 cm⁻¹ (C=O), 1H NMR δ 11.36 (NH)
8h Ethyl-3-methylbutanoate Not reported 98–99 IR: 1680 cm⁻¹ (C=O), 1H NMR δ 3.60 (NCH3)

*Estimated based on structural formula.

Key Observations:

  • Melting Points: Substituents significantly affect crystallinity. The phenethyl group in the target compound may lower melting points compared to bulkier groups like 4-(methylthio)butanehydrazide (11f, 252–253°C) .
  • Spectral Features: All analogs exhibit strong carbonyl stretches (1646–1682 cm⁻¹) and NH proton resonances (δ ~11.3 ppm), confirming conserved amide and triazole moieties .

Functional Group Effects on Reactivity and Bioactivity

  • Furan vs. Thiazole Moieties: In N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (), replacing the triazoloquinazoline core with a thiazole reduces planarity and alters electronic properties, lowering water solubility (39.1 µg/mL vs. triazoloquinazolines’ presumed higher lipophilicity) .
  • Phenethyl vs. Trichloroethyl Groups: ’s N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide demonstrates that electron-withdrawing groups (e.g., Cl₃C–) stabilize intermediates but complicate purification . The target compound’s phenethyl group likely improves synthetic accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.